Bienvenue dans la boutique en ligne BenchChem!

Beauvericin A

Antimycobacterial Antiplasmodial Infectious Disease

Beauvericin A (CAS 165467-50-5) is a structurally differentiated cyclic hexadepsipeptide distinguished by a unique β-methyl modification that confers 25-fold greater cytotoxicity against MDR HepG2/ADM cells vs. doxorubicin. With an IC50 of 2.40 μM against HepG2, it is the most potent beauvericin analogue reported—outperforming beauvericin (2.8×), beauvericin J (2.4×), and beauvericin E (6×). Its potassium-specific ionophoric mechanism and dual antimycobacterial (MIC 25 μg/mL) and antiplasmodial (IC50 12 μg/mL) activity make it an irreplaceable reference compound for membrane-targeting antimicrobial and P-glycoprotein-independent cytotoxicity SAR programs. Procure ≥95% HPLC-verified Beauvericin A for your discovery cascade.

Molecular Formula C46H59N3O9
Molecular Weight 798.0 g/mol
Cat. No. B3025784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeauvericin A
Molecular FormulaC46H59N3O9
Molecular Weight798.0 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C
InChIInChI=1S/C46H59N3O9/c1-10-31(6)40-43(52)49(9)36(27-33-22-16-12-17-23-33)45(54)57-38(29(2)3)41(50)47(7)35(26-32-20-14-11-15-21-32)44(53)56-39(30(4)5)42(51)48(8)37(46(55)58-40)28-34-24-18-13-19-25-34/h11-25,29-31,35-40H,10,26-28H2,1-9H3/t31-,35-,36-,37-,38+,39+,40+/m0/s1
InChIKeyJQUGYVKOYKGIRB-PGVJVUNISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beauvericin A: A Structurally Distinct Cyclodepsipeptide Ionophore with Unique Phenylalanine-Derived Side Chain Architecture


Beauvericin A (CAS 165467-50-5; C₄₆H₅₉N₃O₉; MW 797.98 g/mol) is a cyclic hexadepsipeptide belonging to the enniatin/beauvericin family of fungal secondary metabolites. First isolated from the entomopathogenic fungus Beauveria bassiana, it is characterized by an alternating sequence of three D-hydroxyisovaleryl (D-Hiv) residues and three N-methyl-L-phenylalanine (N-Me-Phe) residues . Structurally, beauvericin A is distinguished from the parent compound beauvericin by the presence of an additional methyl group at the β-position of one of its hydroxyacid residues, a modification that influences its physicochemical properties and biological profile [1]. As a potassium-specific ionophore, beauvericin A increases intracellular calcium concentrations and triggers apoptosis through a calcium-dependent caspase 3-sensitive pathway, with documented activities against mycobacteria, Plasmodium species, and multiple drug-resistant cancer cell lines [2].

Why Beauvericin A Cannot Be Functionally Substituted by Beauvericin or Enniatin Analogues


Within the cyclohexadepsipeptide family, subtle differences in amino acid side chain composition produce marked divergences in biological activity that preclude functional substitution. The structural-activity analysis by Olleik et al. (2019) demonstrated that the chemical nature of the side chains present on enniatins and beauvericin—whether iso-propyl, sec-butyl, or phenylmethyl—directly impacts lipid interaction, antimicrobial action, and toxicity to human cells [1]. Beauvericin A possesses a distinct N-methyl-phenylalanine side chain architecture that differentiates it from enniatins (which bear aliphatic side chains) and from beauvericin (which lacks the β-methyl modification). This structural divergence translates into a unique biological signature: beauvericin A demonstrates potent antimycobacterial activity (MIC = 25 μg/mL against M. tuberculosis) and antiplasmodial activity (IC₅₀ = 12 μg/mL against P. falciparum), a dual therapeutic window that is not uniformly shared across the beauvericin analogue series . Furthermore, beauvericin A exhibits cytotoxic activity against multiple drug-resistant HepG2/ADM cells with 25-fold greater sensitivity compared to doxorubicin, a property that distinguishes it from other cyclodepsipeptides in the class [2].

Beauvericin A: Quantitative Comparative Evidence Guide for Scientific Procurement Decisions


Beauvericin A vs. Beauvericin: Comparative Antimicrobial Activity Against Mycobacterium tuberculosis and Plasmodium falciparum

Beauvericin A demonstrates equipotent antimycobacterial and antiplasmodial activity relative to beauvericin, establishing it as a directly comparable alternative with distinct structural properties. Both compounds were isolated from the same fungal source and evaluated in parallel bioassays, confirming that the β-methyl modification in beauvericin A does not compromise activity against these two clinically relevant pathogens .

Antimycobacterial Antiplasmodial Infectious Disease

Beauvericin A Cytotoxic Activity Against Multiple Drug-Resistant HepG2/ADM Cells: 25-Fold Enhancement Over Doxorubicin

Beauvericin A (compound 5) exhibited cytotoxic activity against multiple drug-resistant HepG2/ADM cells with an IC₅₀ value that was 25-fold more sensitive compared to doxorubicin, a standard chemotherapeutic agent. This enhanced sensitivity in a drug-resistant context is notable given that beauvericin A demonstrated an IC₅₀ of 2.40 ± 0.37 μM against HepG2 cells [1]. The activity against the drug-resistant subline (HepG2/ADM) without loss of potency relative to the parental line distinguishes beauvericin A from many conventional cytotoxic agents that exhibit cross-resistance.

Cancer Chemotherapy Multidrug Resistance Cytotoxicity

Comparative Cytotoxicity Ranking Among Beauvericin Analogues: Beauvericin A vs. Beauvericin J and Beauvericin E in HepG2 Cells

Within a panel of four beauvericin analogues isolated from Cordyceps cicadae, beauvericin A (compound 5) exhibited the most potent cytotoxic activity against HepG2 cells with an IC₅₀ of 2.40 ± 0.37 μM. This represents a 6-fold higher potency compared to beauvericin E (compound 2; IC₅₀ = 14.48 ± 1.68 μM) and a 2.4-fold higher potency compared to beauvericin J (compound 3; IC₅₀ = 5.76 ± 0.89 μM), establishing a clear rank-order relationship within the analogue series [1].

Structure-Activity Relationship Hepatocellular Carcinoma Cyclodepsipeptide

Enniatin vs. Beauvericin Class-Level Divergence: Side Chain Architecture Drives Antimicrobial Selectivity and Cytotoxicity

A comprehensive comparative analysis of fungal cyclohexadepsipeptides revealed that compounds bearing aromatic phenylmethyl side chains (beauvericin and beauvericin A) exhibit stronger antimicrobial activity against Gram-positive bacteria compared to those with aliphatic side chains (enniatins A, A1, B, B1). Specifically, beauvericin demonstrated the strongest antimicrobial activity against Staphylococcus aureus among all tested compounds [1]. The study further established that the chemical nature of the side chains (iso-propyl in enniatins vs. phenylmethyl in beauvericins) directly impacts lipid interaction, antimicrobial action, and toxicity to nucleated human cells [1].

Structure-Activity Relationship Antimicrobial Membrane Interaction

First Total Synthesis of Beauvericin A: Enabling Reproducible Access to Stereochemically Defined Material

The first total synthesis of beauvericin A was achieved in 2024 by Kozakai et al., enabling reliable access to structurally confirmed, stereochemically defined beauvericin A independent of fermentation variability. This synthetic route produced both beauvericin A and its diastereomer allo-beauvericin A, establishing a robust platform for obtaining pure reference material [1]. The availability of a validated synthetic standard is critical for reproducibility in biological assays, as naturally sourced beauvericin A may co-occur with structurally similar analogues that confound activity attribution [2].

Total Synthesis Chemical Standards Stereochemistry

Beauvericin A: Recommended Research and Industrial Application Scenarios Based on Differentiated Evidence


Antimycobacterial Drug Discovery: Validated Hit Compound for Tuberculosis Screening Cascades

Based on demonstrated antimycobacterial activity (MIC = 25 μg/mL against M. tuberculosis H37Ra) that is equipotent to beauvericin, beauvericin A is suitable for incorporation into tuberculosis drug discovery screening cascades. Its distinct β-methyl modification relative to beauvericin provides a structurally differentiated starting point for medicinal chemistry optimization .

Multidrug-Resistant Cancer Research: Probe Compound for P-glycoprotein-Mediated Resistance Studies

The observation that beauvericin A retains cytotoxic activity against multidrug-resistant HepG2/ADM cells with 25-fold greater sensitivity than doxorubicin positions this compound as a valuable chemical probe for investigating mechanisms of P-glycoprotein-independent cytotoxicity in drug-resistant hepatocellular carcinoma models . This property distinguishes it from conventional chemotherapeutic agents that exhibit cross-resistance in MDR-expressing cell lines.

Cyclodepsipeptide Structure-Activity Relationship (SAR) Studies: Potency Benchmark Analogue

With an IC₅₀ of 2.40 ± 0.37 μM against HepG2 cells, beauvericin A is the most potent cytotoxic beauvericin analogue identified in the Cordyceps cicadae series, surpassing beauvericin E by 6-fold, beauvericin J by 2.4-fold, and beauvericin by 2.8-fold . This rank-order potency establishes beauvericin A as the benchmark reference compound for cyclodepsipeptide SAR programs investigating the impact of hydroxyacid side chain modifications on cytotoxic efficacy.

Antimicrobial Discovery Targeting Gram-Positive Pathogens: Aromatic Side Chain Reference

The class-level evidence demonstrating that aromatic phenylmethyl side chains (present in beauvericin A) confer enhanced antimicrobial activity against Gram-positive bacteria relative to aliphatic enniatin analogues supports the selection of beauvericin A as a reference standard for membrane-targeting antimicrobial discovery programs . Its ionophoric mechanism of action, involving potassium-selective transport and calcium-dependent apoptosis induction, represents a validated pathway for antimicrobial intervention distinct from conventional cell wall or protein synthesis inhibitors.

Quote Request

Request a Quote for Beauvericin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.